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Compound of Interest

Compound Name: Dipropyl! adipate

Cat. No.: B086888

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
dipropyl adipate, a widely used emollient and plasticizer. The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and industrial settings. This document details nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their
acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for dipropyl adipate.

Table 1: *H Nuclear Magnetic Resonance (NMR) Data
(Predicted)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
4.01 Triplet 4H -O-CH2-CH2-CHs
2.29 Triplet 4H -CO-CH2-CHa-
1.66 Multiplet 4H -O-CH2-CH2-CHs
1.62 Multiplet 4H -CO-CH2-CHa-
0.93 Triplet 6H -CH2-CHs

Note: Data is predicted as experimental spectra are not publicly available.

Table 2: *3C Nuclear Magnetic Resonance (NMR) Data

(Predicted)
Chemical Shift (ppm) Assignment
173.2 C=0
66.0 -O-CHa-
33.9 -CO-CHa2-
24.5 -CO-CH2-CHz2-
21.9 -O-CH2-CH2-
104 -CHs

Note: Data is predicted as experimental spectra are not publicly available.

Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
Data
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Wavenumber (cm~?) Intensity Assignment
2965-2870 Strong C-H stretch (alkane)
1735 Strong C=0 stretch (ester)
1465 Medium C-H bend (alkane)
1380 Medium C-H bend (alkane)
1170 Strong C-O stretch (ester)

Note: Based on characteristic absorption frequencies for the functional groups present.

Table 4: Mass Spectrometry (MS) Data[1]

m/z Relative Intensity Proposed Fragment

231 30.10% [M+H]* (protonated molecule)
171 99.99% [M - OCH2CH2CH3s]*

129 36.90% [M - COOCH2CH2CHs]*

43 67.60% [CH3CH2CH2]*

Data obtained from Electron lonization (El) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of dipropyl adipate is dissolved in 0.6-0.7 mL
of deuterated chloroform (CDCIs) in a clean, dry NMR tube. The solution is filtered through a
pipette with a cotton wool plug to remove any particulate matter.

¢ Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

e 1H NMR Acquisition:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b086888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The spectrometer is locked onto the deuterium signal of the CDCls.
o The magnetic field is shimmed to achieve optimal homogeneity.
o A standard one-pulse sequence is used to acquire the spectrum.

o Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition:
o A proton-decoupled pulse sequence is used.

o Alarger number of scans (typically 1024 or more) is required due to the low natural
abundance of 13C.

o Alonger relaxation delay (2-5 seconds) may be used.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: As dipropyl adipate is a liquid, a thin film is prepared by placing a drop
of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:

[e]

A background spectrum of the clean salt plates is recorded.

o

The sample is placed in the spectrometer's sample compartment.

[¢]

The spectrum is typically recorded over the range of 4000-400 cm™1.

[¢]

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
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» Data Processing: The sample interferogram is ratioed against the background interferogram
and then Fourier transformed to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of dipropyl adipate is prepared in a volatile organic
solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

 Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

e Gas Chromatography:

[e]

Injector: 1 pL of the sample solution is injected into the GC inlet, which is typically heated
to 250°C. A split injection mode is often used.

o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
commonly used.

o Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

o Oven Program: A temperature gradient is applied, for example, starting at 50°C, holding
for 2 minutes, then ramping to 280°C at 10°C/min.

e Mass Spectrometry:
o lonization: Electron lonization (EIl) at 70 eV.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of,
for example, m/z 40-400.

o Detector: An electron multiplier detector records the ion signal.

o Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak
corresponding to dipropyl adipate. The mass spectrum of this peak is then extracted and
analyzed for its molecular ion and fragmentation pattern.

Visualizations
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The following diagrams illustrate key workflows and relationships in spectroscopic analysis.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic identification of an organic compound.
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This guide serves as a foundational resource for professionals working with dipropyl adipate.
The provided spectroscopic data and experimental protocols are intended to facilitate accurate
and efficient chemical analysis.

« To cite this document: BenchChem. [Spectroscopic Data for Dipropyl Adipate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086888#spectroscopic-data-for-dipropyl-adipate-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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